molecular formula C6H8N2OS B8542628 N-Ethyl-thiazolecarboxamide

N-Ethyl-thiazolecarboxamide

Cat. No. B8542628
M. Wt: 156.21 g/mol
InChI Key: BBHZJZKBZVPDFZ-UHFFFAOYSA-N
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Patent
US06639081B1

Procedure details

75.0 g (0.29 mol) of BOC-protected thiazolecarboxamide (VI) were suspended in 524 ml of dichloromethane and, at from −5° to 0° C., admixed with 78.9 g (0.78 mol) of triethylamine and 79.5 g (0.38 mol) of trifluoroacetic anhydride. The mixture was stirred for one hour and allowed to warm to 20-25° C., 1190 ml of water were added and the phases were separated. 160 ml of 5-6 N isopropanolic HCl were added to the organic phase, the mixture was heated to the boil for 3 h, stirred at 20-25° C. overnight and cooled to from −5 to 0° C. for 2.5 h, and the solid was filtered off. It was washed with dichloromethane and dried. This gave 48.1 g of 2-aminomethyl-4-cyanothiazole of a purity by HPLC of 99.4 area %, which corresponds to a yield of 94.3% for these two steps.
Name
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
78.9 g
Type
reactant
Reaction Step Two
Quantity
79.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1190 mL
Type
reactant
Reaction Step Four
Quantity
524 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([NH:3][C:4]([C:6]1[S:7][CH:8]=[CH:9][N:10]=1)=O)C.[CH2:11]([N:13](CC)CC)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O.O.[Cl:32]CCl>>[ClH:32].[NH2:3][CH2:4][C:6]1[S:7][CH:8]=[C:9]([C:11]#[N:13])[N:10]=1 |f:5.6|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(C)NC(=O)C=1SC=CN1
Step Two
Name
Quantity
78.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
79.5 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Four
Name
Quantity
1190 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
524 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
ADDITION
Type
ADDITION
Details
160 ml of 5-6 N isopropanolic HCl were added to the organic phase
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to the boil for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred at 20-25° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to from −5 to 0° C. for 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
It was washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.NCC=1SC=C(N1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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